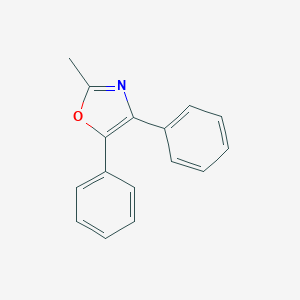

2-Methyl-4,5-diphenyloxazole

Descripción

Significance of Oxazole (B20620) Derivatives in Medicinal Chemistry and Materials Science

The versatility of the oxazole nucleus has led to its incorporation into a multitude of compounds with significant practical applications, ranging from life-saving medicines to cutting-edge technologies.

Oxazole derivatives are recognized for their wide range of biological activities, making them a focal point in medicinal chemistry research. nih.govnih.govcardiff.ac.uk The oxazole core can be found in numerous compounds that have been investigated for various therapeutic applications. nih.gov

One notable area of research involves the development of oxazole-based compounds as potent antitubulin agents for cancer treatment. nih.govnih.govcardiff.ac.uk For instance, a series of 2-methyl-4,5-disubstituted oxazoles have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govnih.govcardiff.ac.uk Certain derivatives, such as those with a m-fluoro-p-methoxyphenyl or p-ethoxyphenyl group at the 5-position of the 2-methyloxazole (B1590312) ring, have demonstrated exceptional potency, with IC50 values in the nanomolar range, comparable to the well-known anticancer agent Combretastatin (B1194345) A-4 (CA-4). nih.govnih.govcardiff.ac.uk These compounds have been shown to bind to the colchicine (B1669291) site on tubulin, inhibiting its polymerization and leading to apoptosis in cancer cells. nih.govnih.gov In vivo studies with some of these derivatives have shown significant reduction in tumor mass in mouse models, highlighting their potential as future anticancer drugs. nih.govnih.gov

Furthermore, the photo-oxidation of 2-methyl-4,5-diphenyloxazole has been noted as a key step in the synthesis of antimycin A3 , a compound with recognized antitumor properties. cdu.edu.au This underscores the role of this specific oxazole derivative as a valuable intermediate in the creation of biologically active molecules. Additionally, derivatives of 4,5-diphenyloxazole (B1616740) have been explored as nonprostanoid prostacyclin (PGI2) mimetics, which act as inhibitors of platelet aggregation. nih.gov

The broader class of oxazole derivatives has also been investigated for a variety of other medicinal applications, including:

Trypanocidal activity: Synthetic analogs of naturally occurring 2,5-diphenyloxazoles have shown effectiveness against various species of Trypanosoma, the parasite responsible for African trypanosomiasis. researchgate.net

Selective COX-2 inhibition: Certain 4,5-diphenyloxazolone derivatives have been designed and evaluated as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is a target for anti-inflammatory drugs. nih.gov

Anticancer and antioxidant activity: Novel 2,4-diphenyloxazole (B1329949) derivatives have been synthesized and screened for their potential as both antioxidant and anticancer agents. researchgate.net

The following table summarizes the biological activities of some oxazole derivatives:

| Compound Class | Biological Activity | Research Focus |

| 2-Methyl-4,5-disubstituted oxazoles | Antitubulin, Anticancer | Inhibition of tubulin polymerization, induction of apoptosis. nih.govnih.govcardiff.ac.uk |

| This compound | Intermediate for Antitumor Agent | Synthesis of antimycin A3. cdu.edu.au |

| 4,5-Diphenyloxazole derivatives | Platelet Aggregation Inhibition | Nonprostanoid prostacyclin (PGI2) mimetics. nih.gov |

| 2,5-Diphenyloxazole (B146863) analogs | Trypanocidal | Activity against Trypanosoma species. researchgate.net |

| 4,5-Diphenyloxazolone derivatives | Anti-inflammatory | Selective COX-2 inhibition. nih.gov |

| 2,4-Diphenyloxazole derivatives | Antioxidant, Anticancer | Free radical scavenging and cytotoxic activity. researchgate.net |

This table provides a summary of research findings and is not an exhaustive list of all biological activities.

Beyond the realm of medicine, oxazole derivatives, including this compound, are valuable components in the development of advanced materials, particularly in the field of organic photonics. chemimpex.com Their unique photophysical properties make them excellent candidates for a range of applications.

This compound is utilized as a fluorescent dye in biological imaging, where its ability to emit light upon excitation allows for the sensitive and specific tracking of cellular processes. chemimpex.com This property is also harnessed in the development of Organic Light Emitting Diodes (OLEDs) . In OLEDs, this compound serves as a key material that enhances light emission efficiency and color purity, contributing to the performance of display technologies. chemimpex.com

Furthermore, this compound is applied in the formulation of organic photovoltaic cells , where it contributes to improved energy conversion efficiency in solar energy applications. chemimpex.com The broader class of oxazole-based molecules is also explored for their potential in creating luminescent materials and for their use in polymer science to synthesize advanced polymers with desirable properties like thermal stability and mechanical strength. chemimpex.com

The photophysical properties of diphenyloxazole derivatives, such as their fluorescence and behavior in different solvent systems, are subjects of ongoing research to optimize their performance in these material science applications. researchgate.net

Structural Context of this compound within Oxazole Analogs

The specific arrangement of substituents on the oxazole ring is crucial in determining the chemical and physical properties of the molecule. The placement of the methyl and phenyl groups in this compound distinguishes it from its isomers and other related compounds.

The isomeric relationship between this compound and other substituted oxazoles, such as 2,5-diphenyloxazole (PPO), is a key aspect of its chemical identity. While both are fluorescent compounds, the position of the substituents significantly impacts their properties and reactivity.

For example, in Diels-Alder reactions, the introduction of multiple phenyl groups on the oxazole ring can lower its reactivity. It has been observed that this compound requires heating to react, whereas 2,5-diphenyloxazole shows no reaction under similar conditions, which is attributed to the increased conjugate stabilization from the phenyl groups in the latter.

The photophysical properties also differ. While both are used as scintillators, their emission spectra and the factors influencing their fluorescence can vary. For instance, studies on the amplified spontaneous emission (ASE) of 2,5-diphenyloxazole have been extensive, with its behavior being a subject of detailed investigation. tandfonline.com The substitution pattern in this compound would lead to a different electronic environment and thus distinct photophysical characteristics.

The table below highlights some of the key distinctions:

| Property | This compound | 2,5-Diphenyloxazole (PPO) |

| Structure | Methyl group at C2, Phenyl groups at C4 and C5 | Phenyl groups at C2 and C5 |

| Reactivity | Lower reactivity in certain cycloaddition reactions compared to less substituted oxazoles. | Generally less reactive in Diels-Alder reactions than this compound due to greater conjugation. |

| Applications | Fluorescent dye, OLEDs, photovoltaic cells, intermediate in synthesis. cdu.edu.auchemimpex.com | Widely used as a scintillator and wavelength shifter. grafiati.com |

The presence and position of the phenyl and methyl groups on the oxazole core of this compound are fundamental to its chemical behavior and utility.

The phenyl groups at the 4 and 5 positions contribute significantly to the molecule's aromaticity and electronic properties. They extend the π-conjugated system, which is crucial for its fluorescent properties and applications in organic electronics. chemimpex.com The phenyl groups also influence the molecule's reactivity; for instance, they enhance aromatic stabilization, which can affect the rates of certain reactions. In the context of biological activity, these phenyl rings can engage in hydrophobic interactions with biological targets, which is a key factor in the design of potent drug candidates. nih.govnih.gov

The methyl group at the 2-position also plays a critical role. From a synthetic standpoint, the methyl group can be a site for further chemical modification, allowing for the creation of a diverse library of derivatives. Electronically, the methyl group is an electron-donating group, which can influence the electron density of the oxazole ring and thereby its reactivity. For example, the presence of a methyl group can lower the energy barrier for certain cycloaddition reactions compared to an unsubstituted oxazole. In mass spectrometry, the presence of a methyl group at the 2-position has been shown to influence fragmentation patterns. clockss.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4,5-diphenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQIWRCWPJRJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161981 | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14224-99-8 | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014224998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Methyl-4,5-diphenyloxazole

The synthesis of the 2,4,5-trisubstituted oxazole (B20620) core, exemplified by this compound, can be achieved through several established methodologies. These routes often involve the formation of the oxazole ring through cyclization and dehydration or condensation reactions, starting from readily available precursors.

Palladium-catalyzed reactions represent a powerful tool in organic synthesis for the formation of heterocyclic compounds. While specific palladium-catalyzed syntheses targeting this compound are not extensively documented in dedicated studies, the synthesis of polysubstituted oxazoles can be achieved through the oxidative cyclization of enamide precursors. This general strategy involves an intramolecular C-O bond formation. Various metal-based and metal-free methods have been developed for this purpose, utilizing reagents like copper, iodine, or hypervalent iodine compounds. organic-chemistry.orgmit.eduresearchgate.netrsc.org

Palladium catalysis is prominent in C-H functionalization and cross-coupling reactions to build complex molecules, including various heterocycles. nih.govnih.gov For instance, palladium catalysts are used in the synthesis of benzodiazepines through intramolecular N-arylation and other cyclization processes. mdpi.com The synthesis of 2,4,5-trisubstituted oxazoles has been accomplished via Suzuki-Miyaura coupling reactions, where a pre-formed oxazole ring is further functionalized. semanticscholar.org This suggests a potential, albeit multi-step, pathway where a simpler oxazole could be elaborated into the target 2-methyl-4,5-diphenyl structure using palladium-catalyzed cross-coupling.

The Bredereck reaction provides a direct and efficient route to oxazoles through the condensation of α-haloketones with amides. ijpsonline.com This method is considered a clean and economical process for synthesizing substituted oxazoles. ijpsonline.com

For the specific synthesis of this compound, this reaction would involve the condensation of an α-haloketone bearing two phenyl groups with acetamide (B32628). The key starting material is 2-chloro-1,2-diphenylethanone (also known as desyl chloride), which reacts with acetamide, typically at elevated temperatures, to yield the target oxazole.

Table 1: Bredereck Reaction for this compound

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|

This approach is advantageous due to the straightforward nature of the reaction and the accessibility of the starting materials.

The Van Leusen oxazole synthesis is a well-established method that traditionally produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govthepharmajournal.com In its classic form, the reaction involves the base-mediated condensation of TosMIC with an aldehyde, leading to an intermediate oxazoline (B21484) which then eliminates p-toluenesulfinic acid to form the oxazole ring. ijpsonline.com

To achieve the 4,5-disubstitution pattern required for this compound, adaptations to the standard Van Leusen protocol are necessary. A one-pot synthesis for 4,5-disubstituted oxazoles has been developed using TosMIC, an aldehyde, and an aliphatic halide in the presence of a base. researchgate.netijpsonline.com To apply this to the target molecule, one could envision a reaction pathway starting from precursors that would yield the desired substitution pattern, although this is not the most common route for this specific substitution. The mechanism relies on the unique reactivity of TosMIC, which contains an acidic α-carbon, an isocyanide group, and a sulfonyl group that acts as a good leaving group. researchgate.net

Among the most classical and versatile methods for synthesizing 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis . This reaction involves the cyclodehydration of an α-acylamino ketone using a dehydrating agent. synarchive.comwikipedia.org To prepare this compound, the required precursor is N-(2-oxo-1,2-diphenylethyl)acetamide. This intermediate is typically synthesized by the acylation of 2-amino-1,2-diphenylethanone. The subsequent cyclization is promoted by strong acids or dehydrating agents such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. wikipedia.orgpharmaguideline.com

Table 2: Robinson-Gabriel Synthesis Scheme

| Starting Material | Reagent | Product |

|---|

A closely related and practical approach is the direct condensation of benzoin (B196080) with acetamide . Benzoin (2-hydroxy-1,2-diphenylethan-1-one) serves as a key precursor containing the necessary 4,5-diphenyl framework. Heating benzoin with acetamide in the presence of an acid catalyst, such as acetic acid and ammonium (B1175870) acetate (B1210297), leads to the formation of this compound. This one-pot synthesis is often efficient and proceeds through the formation of an α-acylamino ketone intermediate in situ, which then undergoes cyclodehydration consistent with the Robinson-Gabriel pathway.

Another notable method is the synthesis from α-diketone monooximes. This involves the condensation of the monooxime of benzil (B1666583) (1,2-diphenylethane-1,2-dione) with an aldehyde, followed by reduction to form the trisubstituted oxazole. researchgate.net

Green Chemistry Approaches in Oxazole Synthesis

In recent years, the principles of green chemistry have been applied to the synthesis of heterocyclic compounds like oxazoles to reduce environmental impact. These approaches focus on using safer solvents, reducing reaction times, and employing energy-efficient techniques. kthmcollege.ac.in

Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating reaction rates and often improving yields. researchgate.net The synthesis of substituted oxazoles and related heterocycles like imidazoles has been successfully achieved in minutes under microwave irradiation, often in solvent-free conditions or using green solvents. nih.govrasayanjournal.co.injetir.org For example, the condensation of benzil, aldehydes, and ammonium acetate to form 2,4,5-triarylimidazoles can be completed in 1-3 minutes under microwave irradiation, a strategy that is conceptually applicable to oxazole synthesis from similar precursors. rasayanjournal.co.in

The use of ionic liquids as recyclable and non-volatile solvents is another key green strategy. ijpsonline.com An advanced one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has been reported using the ionic liquid [bmim]Br as a reusable solvent, achieving high yields. researchgate.netijpsonline.com

Furthermore, the development of catalytic, solvent-free, and multicomponent reactions aligns with green chemistry principles. kthmcollege.ac.in Methods that proceed without a catalyst or use eco-friendly solvents like aqueous-ethanol mixtures contribute to more sustainable synthetic pathways for oxazole derivatives. kthmcollege.ac.in Ultrasound irradiation is another green technique that has been successfully used to synthesize isoxazole (B147169) derivatives, suggesting its potential applicability for oxazole synthesis as well. nih.gov

Table 3: Green Synthetic Approaches for Oxazoles

| Green Technique | Example Application | Advantages |

|---|---|---|

| Microwave Irradiation | Rapid synthesis of triarylimidazoles (analogous to oxazoles) | Reduced reaction time, high yields, often solvent-free. rasayanjournal.co.injetir.org |

| Ionic Liquids | One-pot Van Leusen synthesis of 4,5-disubstituted oxazoles | Recyclable solvent, high yields, improved safety. ijpsonline.com |

| Ultrasound Irradiation | Synthesis of isoxazole derivatives | Enhanced reaction rates, energy efficiency. nih.gov |

Reactivity and Mechanistic Investigations of this compound

The reactivity of the oxazole ring is influenced by the pyridine-like nitrogen atom at position 3 and the furan-like oxygen atom at position 1. Generally, the acidity of the ring protons in an oxazole decreases in the order C2 > C5 > C4. thepharmajournal.com However, in this compound, these positions are substituted. The presence of the methyl group at C2 and phenyl groups at C4 and C5 significantly influences the molecule's electronic properties and steric accessibility.

Electrophilic Substitution: The oxazole ring itself is electron-deficient and generally resistant to electrophilic attack unless activated by electron-donating groups. The phenyl substituents at C4 and C5 can undergo electrophilic aromatic substitution on the phenyl rings themselves.

Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is rare and typically requires the presence of a good leaving group. semanticscholar.org

Basicity: Like pyridine, the nitrogen atom at position 3 imparts weak basicity to the oxazole ring, allowing it to form salts with strong acids. thepharmajournal.com

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, although this reactivity is influenced by the substituents.

Stability: Studies on the isomeric 2,5-diphenyloxazole (B146863) have shown that it can undergo photooxidation upon exposure to UV light in the presence of oxygen. This process can lead to the opening of the oxazole ring. unm.edu It is plausible that this compound exhibits similar sensitivity to prolonged UV irradiation. The presence of a methyl group may slightly reduce the stability compared to the unsubstituted analog. unm.edu

Mechanistic investigations are often embedded within the synthetic methodologies. For instance, the Robinson-Gabriel synthesis proceeds through the protonation of the keto-amide, followed by intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. wikipedia.org The Van Leusen reaction mechanism is initiated by the deprotonation of TosMIC, which then acts as a nucleophile. researchgate.net

Reactions with Singlet Oxygen: Kinetics and Mechanism

The photooxidation of oxazole derivatives, including this compound, has been a subject of interest for understanding the reactivity of these heterocycles with singlet oxygen. The reaction kinetics and mechanistic pathways are influenced by the electronic properties of the substituents on the oxazole ring.

The reaction between oxazoles and singlet oxygen is understood to proceed primarily through a [4+2]-cycloaddition mechanism. In this pathway, the oxazole ring acts as a diene, reacting with the singlet oxygen dienophile. This concerted reaction leads to the formation of a transient endoperoxide intermediate, which is highly unstable and rapidly rearranges to an imino-anhydride. For this compound, this intermediate would be N-acetyl-N-benzoylbenzamide. This initial cycloaddition is a key step in the photooxidation of oxazoles and dictates the subsequent product formation.

The rate of the [4+2]-cycloaddition reaction with singlet oxygen is sensitive to the electronic nature of the substituents on the oxazole ring. Electron-donating groups on the ring generally accelerate the reaction by increasing the electron density of the diene system, making it more reactive towards the electrophilic singlet oxygen. Conversely, electron-withdrawing groups tend to decrease the reaction rate.

| Compound | Substituent Effects | Predicted Reactivity with Singlet Oxygen |

| This compound | Phenyl groups at C4 and C5, Methyl group at C2 (electron-donating/weakly withdrawing) | Moderate to High |

| Oxazoles with strong electron-donating groups | Increased electron density on the oxazole ring | High |

| Oxazoles with strong electron-withdrawing groups | Decreased electron density on the oxazole ring | Low |

Oxidative Cleavage Reactions and Product Formation

The imino-anhydride intermediate formed from the initial [4+2]-cycloaddition of singlet oxygen to this compound is susceptible to further reactions, leading to the cleavage of the oxazole ring and the formation of stable end products.

The hydrolysis or further oxidation of the imino-anhydride intermediate can lead to a variety of cleavage products. A plausible product from the photooxidation of this compound is the formation of imides. For example, studies on the photooxidation of the closely related 2,5-diphenyloxazole have shown the formation of dibenzamide. By analogy, the oxidative cleavage of this compound could yield N-acetylbenzamide and benzoic acid.

The formation of triacylamines, such as N-acetyl-N,N-dibenzoylamine, from the imino-anhydride intermediate is also a theoretical possibility, although less commonly reported. This would likely involve a rearrangement or further reaction of the initial intermediate.

While the concerted [4+2]-cycloaddition is the generally accepted primary pathway for the reaction of oxazoles with singlet oxygen, alternative mechanistic pathways involving radical or carbene intermediates have been proposed, particularly under different reaction conditions or with specific substitution patterns.

A radical mechanism could be initiated by a single electron transfer (SET) from the electron-rich oxazole ring to singlet oxygen, forming an oxazole radical cation and a superoxide (B77818) radical anion. These reactive intermediates could then undergo a series of steps, including bond cleavage and recombination, to yield the observed products.

The involvement of carbene intermediates in the ring-opening of oxazoles has also been considered in other contexts, such as photochemical rearrangements. While less direct evidence supports a carbene mechanism in the reaction with singlet oxygen, the possibility of complex, multi-step pathways involving such reactive species cannot be entirely ruled out, especially in the formation of minor byproducts.

Diels-Alder Reactions and Reactivity Considerations

The oxazole ring contains a formal diene system, suggesting its potential to participate in Diels-Alder reactions with various dienophiles. In such reactions, the oxazole would react as the 4π component, leading to the formation of a six-membered ring adduct.

However, the aromatic character of the oxazole ring imparts a degree of stability that can make it less reactive as a diene compared to open-chain dienes. The participation of this compound in Diels-Alder reactions would likely require forcing conditions or highly reactive dienophiles, such as maleic anhydride (B1165640) or other electron-deficient alkenes. The phenyl substituents at the 4 and 5 positions may also sterically hinder the approach of a dienophile.

To date, specific examples of this compound acting as a diene in Diels-Alder reactions are not well-documented in the literature. Theoretical studies could provide further insight into the feasibility and stereochemical outcomes of such reactions. Conversely, the potential for the oxazole C4-C5 double bond to act as a dienophile in an inverse-electron-demand Diels-Alder reaction is also a possibility, though likely less favored due to the electronic nature of the ring.

Impact of Phenyl Substitution on Reactivity

The reactivity of the this compound core is significantly influenced by the electronic and steric properties of the phenyl substituents at the C4 and C5 positions. These groups dictate the preferred sites for chemical modification. The oxazole ring itself is an electron-rich heterocycle, but the delocalization is not as effective as in benzene (B151609) due to the high electronegativity of the oxygen atom tandfonline.com. The acidity of hydrogens on an unsubstituted oxazole ring is generally in the order of C2 > C5 > C4 tandfonline.com.

In this compound, the C4 and C5 positions are sterically shielded by the bulky phenyl groups, making direct electrophilic or nucleophilic attack on these ring carbons challenging. Consequently, the most accessible and reactive site for many transformations is the 2-methyl group. The phenyl substituents, through their combined inductive and resonance effects, modulate the electron density of the heterocyclic ring, which in turn affects the acidity of the protons on the methyl group, making them susceptible to deprotonation by a strong base. This creates a powerful nucleophile that serves as the primary handle for a wide range of functionalization strategies. Therefore, the phenyl groups effectively channel the reactivity away from the oxazole ring itself and toward the exocyclic methyl group.

Nucleophilic and Electrophilic Substitution Patterns on the Oxazole Ring

Direct substitution on the oxazole ring of this compound is not a common transformation due to the presence of the phenyl groups. The typical substitution patterns are dictated by these substituents.

Electrophilic Substitution: For a generic oxazole ring, electrophilic substitution is known to occur preferentially at the C5 position tandfonline.com. However, in this specific molecule, the C4 and C5 positions are occupied. Any potential electrophilic aromatic substitution would, therefore, be directed towards the two phenyl rings rather than the central oxazole core wikipedia.orglibretexts.org. The oxazole moiety would act as a substituent on the phenyl rings, influencing the position of the incoming electrophile. The high activation energy required for electrophilic aromatic substitution means that harsh conditions, such as the use of strong Lewis acids or a mixture of nitric and sulfuric acids, are often necessary masterorganicchemistry.comminia.edu.eg. These conditions may not be compatible with the stability of the oxazole ring itself.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are generally rare and typically require the presence of a good leaving group tandfonline.com. To achieve such a transformation on this compound, the molecule must first be functionalized. For instance, a halogen atom could be introduced onto one of the phenyl rings, which could then potentially undergo a nucleophilic aromatic substitution (SNAr) reaction nih.govnih.gov. An alternative approach involves the generation of a nucleophilic oxazole species. This can be accomplished through a lithium-halogen exchange, for example, by treating a bromo-oxazole derivative with an organolithium reagent like n-butyllithium (n-BuLi) researchgate.net. The resulting lithiated oxazole is a potent nucleophile that can react with various electrophiles, effectively achieving a substitution pattern that would otherwise be inaccessible.

Synthesis of Derivatized this compound Analogues

Functionalization Strategies for Enhanced Properties

The derivatization of this compound is a key strategy for tuning its chemical and physical properties for various applications. Functionalization can be achieved by modifying the 2-methyl group, altering the phenyl rings, or by building the molecule from already derivatized precursors.

One of the most effective strategies involves the deprotonation of the 2-methyl group to form a carbanion. This nucleophile can then be reacted with a wide array of electrophiles to introduce new functional groups. For example, treating the parent molecule with a strong base followed by an electrophilic quench allows for the introduction of various substituents at the 2-position.

Another powerful method is the use of cross-coupling reactions on pre-halogenated derivatives. By starting with a bromo-substituted phenyl group on the oxazole core, subsequent palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new aryl or heteroaryl moieties nih.govrsc.org. This approach offers a modular way to build complex molecular architectures.

Additionally, functionalized enamides can serve as versatile precursors for synthesizing substituted oxazoles through copper-catalyzed intramolecular cyclization, allowing for the introduction of ester or carboxamide functionalities at the 4-position acs.org.

| Strategy | Key Reagents | Position of Functionalization | Type of Analogue Produced |

|---|---|---|---|

| Deprotonation/Alkylation of 2-Methyl Group | Strong base (e.g., n-BuLi), Alkyl Halide | 2-(CH₂) | 2-Alkyl-4,5-diphenyloxazoles |

| Suzuki-Miyaura Cross-Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Phenyl Ring (pre-halogenated) | Biphenyl- and Aryl-substituted oxazoles nih.govmdpi.com |

| Copper-Catalyzed Cyclization | Functionalized β-(methylthio)enamides, Cu catalyst | C4, C5 | 4-Acyl/Carboxamide-5-aryl-oxazoles acs.org |

| Lithiation-Borylation | n-BuLi, Borating agent | C4 (on a bromo-oxazole) | Oxazole-boronic acid derivatives researchgate.net |

Preparation of Biphenyloxazole and Other Aryl-Substituted Oxazoles

The synthesis of biphenyloxazoles and other complex aryl-substituted analogues is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly prominent method rsc.orgnih.gov. This reaction provides a powerful tool for forming new carbon-carbon bonds with high functional group tolerance and typically good to excellent yields nih.govnih.gov.

The general approach involves the reaction of a halogenated oxazole derivative, such as a bromophenyl-substituted oxazole, with an arylboronic acid nih.gov. The reaction is carried out in the presence of a palladium catalyst, often Pd(PPh₃)₄, and a base like potassium carbonate or potassium phosphate, in a suitable solvent system such as a mixture of toluene (B28343) and water or dioxane nih.govrsc.orgmdpi.com. This methodology allows for the synthesis of an extensive range of biologically active biphenyl (B1667301) oxazole derivatives nih.govrsc.org. The versatility of the Suzuki coupling allows for the introduction of a wide variety of substituted aryl and heteroaryl groups, making it a cornerstone in the functionalization of the this compound scaffold.

| Oxazole Substrate | Boronic Acid Partner | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|

| Bromophenyloxazole | Phenylboronic acid | Pd(OAc)₂, SPhos, Toluene/H₂O | Biphenyl oxazole rsc.org | High |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | Aryl-substituted phenylpyrimidines mdpi.com | Good |

| Bromophenyloxazole | Various aryl/heteroaryl boronic acids | Pd(0) catalyst, Wet toluene | Biologically active biphenyl oxazoles nih.gov | 57-93% nih.gov |

| 4,5-dibromothiophene-2-carboxaldehyde | Two different boronic acids (sequentially) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Di-aryl substituted thiophene (B33073) nih.gov | Good nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methyl-4,5-diphenyloxazole and its Derivatives

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the structure of this compound.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and phenyl protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons at the C2 position of the oxazole (B20620) ring appear as a singlet. The aromatic protons of the two phenyl groups at the C4 and C5 positions resonate in the downfield region of the spectrum. The integration of these signals confirms the presence of three methyl protons and ten phenyl protons. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Methyl (CH₃) | 2.53 | Singlet |

| Phenyl (Ar-H) | 7.29-7.37 | Multiplet |

| Phenyl (Ar-H) | 7.62-7.65 | Multiplet |

Solvent: CDCl₃, Frequency: 400 MHz

The provided data shows the characteristic chemical shifts for the protons in this compound. The multiplet patterns in the aromatic region arise from the coupling between adjacent protons on the phenyl rings.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum, typically recorded at 100 MHz in CDCl₃, shows signals for the methyl carbon, the carbons of the oxazole ring, and the carbons of the two phenyl substituents. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C2-CH₃ | 14.0 |

| C5 (Oxazole) | 126.3 |

| Phenyl Carbons | 126.5, 127.8, 127.9, 128.5, 129.4 |

| Phenyl C-ipso (C4-Ph) | 132.7 |

| Phenyl C-ipso (C5-Ph) | 134.6 |

| C4 (Oxazole) | 138.4 |

| C2 (Oxazole) | 160.0 |

Solvent: CDCl₃, Frequency: 100 MHz

The chemical shifts are assigned based on established correlations and a detailed analysis of the molecular structure. The downfield shift of the C2, C4, and C5 carbons is consistent with their position within the heterocyclic oxazole ring.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For this compound, the calculated exact mass for the molecular ion [M]⁺ is 249.1154, corresponding to the molecular formula C₁₇H₁₅NO. Experimental HRMS data shows a measured m/z value of 249.1150, which is in excellent agreement with the calculated value, thus confirming the elemental composition of the molecule. rsc.org

Electron ionization mass spectrometry (EI-MS) of this compound reveals characteristic fragmentation patterns. The molecular ion peak is typically observed at m/z 235. nih.gov Common fragmentation pathways for phenyl-substituted oxazoles involve cleavages of the heterocyclic ring and the loss of small neutral molecules.

Studies on related diphenyloxazoles have shown that a significant fragmentation pathway involves the loss of a hydrogen atom, followed by the elimination of carbon monoxide (CO). clockss.org The presence of a methyl group at the C2 position can also influence the fragmentation, potentially leading to the loss of a methyl radical. While specific isotopic labelling studies for this compound are not extensively reported, such studies on analogous compounds have been instrumental in elucidating complex rearrangement and fragmentation mechanisms. clockss.org For instance, deuterium (B1214612) labelling has been used to trace the origin of hydrogen atoms in fragmentation processes of other phenyl-substituted oxazoles. clockss.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the oxazole ring and the phenyl and methyl substituents.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H stretch | Aromatic (Phenyl) |

| ~2925 | C-H stretch | Aliphatic (Methyl) |

| ~1600, ~1490, ~1450 | C=C stretch | Aromatic (Phenyl) |

| ~1550 | C=N stretch | Oxazole Ring |

| ~1070 | C-O-C stretch | Oxazole Ring |

The spectrum displays characteristic C-H stretching vibrations for the aromatic phenyl groups and the aliphatic methyl group. The C=C stretching vibrations of the phenyl rings appear in the 1600-1450 cm⁻¹ region. A key absorption band corresponding to the C=N stretching of the oxazole ring is also observed. The C-O-C stretching vibration of the ether linkage within the oxazole ring gives rise to a distinct band in the fingerprint region.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography stands as a definitive technique for the detailed determination of molecular and crystal structures. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice. While specific crystal structure data for this compound is not detailed in the provided context, the analysis of closely related oxazole derivatives allows for a comprehensive understanding of its likely structural characteristics. Techniques such as Hirshfeld surface analysis are often employed to evaluate the intermolecular interactions that govern crystal packing. researchgate.net In applications like plastic scintillators, the amorphous nature of the host material, rather than a crystalline structure, dictates the environment of the oxazole dopant. ui.ac.idbrin.go.id

The introduction of a methyl group at the C2 position is not expected to significantly alter the planarity of the oxazole ring itself. The key geometric parameters include the bond lengths and angles within the oxazole ring and the torsional angles of the phenyl substituents. These parameters are critical in understanding the molecule's electronic properties and how it interacts with its environment.

Table 1: Expected Molecular Geometry Parameters for this compound This table is generated based on typical values for similar heterocyclic structures, as specific crystallographic data for the title compound was not available in the search results.

| Parameter | Atom(s) Involved | Expected Value |

| Bond Lengths | ||

| C-C (in phenyl rings) | ~ 1.39 Å | |

| C-H (in phenyl rings) | ~ 0.95 Å | |

| C-N (in oxazole ring) | ~ 1.35 - 1.40 Å | |

| C-O (in oxazole ring) | ~ 1.36 - 1.38 Å | |

| C=N (in oxazole ring) | ~ 1.30 Å | |

| Bond Angles | ||

| C-C-C (in phenyl rings) | ~ 120° | |

| Angles in oxazole ring | ~ 105° - 115° | |

| Dihedral Angles | ||

| Phenyl ring to Oxazole ring | 4° - 10° |

The way this compound molecules pack in a solid-state crystal is determined by a network of non-covalent intermolecular interactions. For related organic molecules, these interactions can be visualized and quantified using techniques like Hirshfeld surface analysis and fingerprint plots. researchgate.netbohrium.com The primary interactions expected for this compound include C-H···O and C-H···π hydrogen bonds.

In the context of radiation detection, oxazole derivatives like this compound are utilized as dopants in plastic scintillators. These detectors are fundamentally different from crystalline materials. They are composed of a polymer matrix, commonly polystyrene, which provides the bulk of the material. ui.ac.idbrin.go.id This polymer matrix is characterized by its amorphous nature, meaning it has a disordered and random arrangement of its molecular chains, lacking the long-range order of a crystal. ui.ac.idresearchgate.net

Scanning Electron Microscopy (SEM) studies of plastic scintillators doped with compounds such as p-terphenyl (B122091) (PTP) and 1,4-bis[2-(phenyloxazolyl)]-benzene (POPOP) confirm that the surface of the polymer is amorphous. ui.ac.idbrin.go.id The oxazole dopants are not present in a crystalline form but are dissolved and dispersed within this amorphous polymer host. ui.ac.idbrin.go.id The function of these dopant molecules is to efficiently absorb energy from the polymer matrix, which has been excited by ionizing radiation, and then re-emit that energy as visible light (scintillation). researchgate.net The amorphous structure allows for the propagation of this light to a detector, while the specific dopants determine the characteristics of the emitted light, such as its wavelength and decay time. ui.ac.iduj.edu.pl

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic and molecular characteristics of 2-methyl-4,5-diphenyloxazole. These calculations offer a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its behavior.

Optimized Geometry and Transition State Analysis

DFT calculations, often employing the B3LYP functional, have been utilized to determine the optimized molecular geometry of this compound and related oxazole (B20620) derivatives. nih.govcdu.edu.auresearchgate.net Studies have shown that the oxazole and its substituent phenyl rings are generally coplanar in their optimized ground-state geometries. researchgate.netnih.gov For instance, in a study of 2,5-diphenyl-4-methyloxazole, the molecular geometry was optimized at the B3LYP/6-311++g(2df,2p) level of theory. nih.govcdu.edu.auresearchgate.net

Transition state analysis has been crucial in understanding the reaction mechanisms involving oxazoles. For example, in the context of photo-oxidation by singlet oxygen, DFT calculations have been used to map the potential energy surface and identify the transition states for the [4+2]-cycloaddition reaction. nih.govcdu.edu.auresearchgate.net These calculations have revealed the energy barriers and reaction pathways, such as the formation of an imino-anhydride intermediate which can then rearrange to a triamide. nih.govcdu.edu.au The optimized geometries of the transition states in the Diels-Alder reaction between singlet oxygen and oxazole derivatives have also been determined. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.netmalayajournal.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. nih.govresearchgate.netmalayajournal.org A larger gap generally signifies greater stability and lower reactivity. nih.gov

For oxazole derivatives, HOMO-LUMO analysis has been performed using DFT calculations to predict their reactivity. nih.govcdu.edu.auresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmalayajournal.org In the case of this compound and its analogs, the HOMO and LUMO are often localized on the aromatic rings. researchgate.net The introduction of substituents like methyl and phenyl groups can influence the HOMO and LUMO energy levels and their distribution. nih.govcdu.edu.au For example, a phenyl group can slightly pull the electronic densities of the LUMO, while the HOMO densities remain largely unaffected. nih.govcdu.edu.au

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical potential (μ), global chemical hardness (η), global chemical softness (S), and the global electrophilicity index (ω). nih.govcdu.edu.au These descriptors provide further insights into the molecule's reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| FDI | -5.2822 | -1.2715 | 4.0106 |

The table above shows the calculated HOMO, LUMO, and energy gap for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI), a related imidazole (B134444) derivative, demonstrating the application of these calculations. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color-coded scheme. uni-muenchen.denih.gov Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.netnih.govresearchgate.net

For oxazole derivatives and other heterocyclic compounds, MEP analysis helps in identifying the most reactive sites. malayajournal.orgnih.govresearchgate.netresearchgate.net For instance, in chalcone (B49325) derivatives, the region around the carbonyl group often shows the most negative potential, indicating it as a likely site for electrophilic attack. nih.gov The MEP is calculated from the total charge distribution (electrons and nuclei) and provides insights into a molecule's relative polarity, hydrogen bonding capabilities, and structure-activity relationships. researchgate.net

Computational Studies on Intramolecular Electron Transfer and Dipole Switching

Computational studies have been employed to investigate intramolecular electron transfer (IET) and its potential for inducing dipole switching in molecules. While specific studies on this compound are not detailed in the provided context, the principles can be applied. DFT calculations, sometimes with corrections for on-site Coulomb interactions (DFT+U), are used to determine the energetics of IET. acs.org These studies can identify the lowest-energy pathways for an electron to move within a molecule, which can lead to a reversal of the molecular dipole moment. acs.org The energy barrier for this process and the required electric field strength to induce the switch can also be calculated. acs.org Such investigations are crucial for the development of molecular-scale electronic devices and switches.

Quantum Chemical Calculations for Photophysical Property Prediction

Quantum chemical calculations are instrumental in predicting and understanding the photophysical properties of molecules like this compound, which is known for its fluorescent properties. chemimpex.com Time-dependent DFT (TD-DFT) is a common method used to simulate electronic absorption and emission spectra. nih.gov

These calculations can predict the wavelengths of maximum absorption and emission, as well as the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions). For instance, in a study of anthracenyl chalcone derivatives, TD-DFT calculations at the B3LYP/6-311++G(d,p) level accurately predicted the experimental absorption wavelengths. nih.gov

Furthermore, quantum chemical calculations can shed light on the excited-state dynamics of a molecule. For example, studies on related scintillator dyes like 2,5-diphenyloxazole (B146863) (PPO) have utilized these methods to understand their fluorescence and phosphorescence properties. acs.orgrsc.orgresearchgate.net The calculations can also help in understanding how the molecular geometry changes in the excited state, which influences the emission properties. rsc.org The photophysical properties of oxazole derivatives are often sensitive to the polarity of the solvent, and computational models can help to elucidate the magnitude of the change in dipole moment upon excitation. researchgate.netresearchgate.net

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. rroij.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govmdpi.com

For oxazole derivatives, molecular docking studies have been performed to predict their potential biological activities, such as anti-diabetic or anticancer properties. rroij.comresearchgate.netnih.gov The process involves docking the oxazole derivative into the active site of a target protein and calculating a binding energy or docking score. rroij.com A lower binding energy generally indicates a more stable and favorable interaction. rroij.com

For example, in a study of oxazole derivatives as potential peroxisome proliferator-activated receptor gamma (PPARγ) agonists for anti-diabetic activity, molecular docking was used to evaluate their binding affinity to the receptor. rroij.com Similarly, docking studies have been used to investigate the potential of thiazole (B1198619) carboxamide derivatives as COX inhibitors and piperidin-4-amine linked pyrimidine (B1678525) derivatives as anticancer agents. researchgate.netnih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein, which are crucial for biological activity. mdpi.com

| Ligand | Target Protein | Docking Score |

|---|---|---|

| Ligand 4 | 1PRG (PPARγ) | 0.71 |

| Ligand 9 | 1PRG (PPARγ) | 0.85 |

| Ligand 13 | 1PRG (PPARγ) | 0.74 |

| Ligand 14 | 1PRG (PPARγ) | 0.83 |

| Ligand 21 | 1PRG (PPARγ) | 0.75 |

| Rosiglitazone (B1679542) (Standard) | 1PRG (PPARγ) | 0.80 |

The table above presents the docking scores of several oxazole derivatives against the PPARγ receptor, with rosiglitazone as the standard drug. rroij.com

Advanced Research Applications

Fluorescent Probes and Sensors in Biological Imaging

The unique luminescent characteristics of the 4,5-diphenyloxazole (B1616740) core structure make it an excellent scaffold for developing fluorescent probes and sensors. chemimpex.comontosight.ai These tools are crucial in modern biology and medicine for visualizing and tracking complex biological processes in real-time and with minimal damage to living systems. nih.gov

2-Methyl-4,5-diphenyloxazole is utilized as a fluorescent dye in biological imaging, where it can offer high sensitivity and specificity for monitoring cellular activities. chemimpex.com The development of fluorescent probes is a key area of research, with a focus on creating sensors that can detect specific ions, biomolecules, or enzymatic activities within cells. ontosight.airsc.org Derivatives of the diphenyloxazole scaffold are often functionalized to target specific cellular components or to respond to changes in the cellular microenvironment, enabling precise tracking of biological events. nih.govresearchgate.net The inherent fluorescence of the oxazole (B20620) core provides the signaling mechanism for these advanced molecular tools. ontosight.ai

The ability of this compound and its derivatives to emit light upon excitation makes them suitable for various analytical techniques, most notably fluorescence microscopy and spectroscopy. chemimpex.com These methods are indispensable in biomedical research for imaging the distribution and dynamics of molecules in living cells. nih.gov For instance, fluorescent probes based on the diphenyloxazole structure can be used to label and visualize specific organelles or proteins, providing insights into their function and trafficking. ontosight.ai Two-photon microscopy, which offers localized excitation deep within tissues, is another area where such fluorophores are valuable. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

In the field of materials science, this compound is recognized as a key building block for materials used in Organic Light-Emitting Diodes (OLEDs). chemimpex.com The stability and high fluorescence quantum yield of the diphenyloxazole core contribute to the performance of OLED devices, which are increasingly used in displays and lighting. chemimpex.comcore.ac.uk

Derivatives of 4,5-diphenyloxazole are instrumental in enhancing the light emission efficiency and color purity of OLEDs, particularly for deep blue emission. chemimpex.comresearchgate.netmdpi.com A significant challenge in OLED technology is the development of stable and efficient blue emitters. core.ac.ukmdpi.com Research has shown that incorporating the 4,5-diphenyloxazole moiety into more complex molecular architectures can prevent intermolecular packing in the solid state, which often leads to reduced efficiency and color impurity. mdpi.comnih.gov For example, creating dual-core structures that hold two chromophores at a fixed angle can suppress excimer formation, resulting in deep blue light with high quantum yields. nih.govresearchgate.net

| Material | Emission Wavelength (nm) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Reference |

| TPO-AP | 443 (solution) | 5.49 | 4.26 | nih.govresearchgate.net |

| AP-TPO | 433 (solution) | - | - | nih.govresearchgate.net |

| BH-1SN:5% BD-1/ET4 | 448 | 3.4 | - | researchgate.net |

This table presents performance data for selected OLED devices incorporating derivatives of the 4,5-diphenyloxazole structure.

The 4,5-diphenyloxazole framework serves as a fundamental component in the synthesis of novel organic luminescent materials. core.ac.ukchemicalbook.com Researchers modify this core structure to fine-tune its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime. researchgate.netresearchgate.net By adding different functional groups, scientists can create materials with tailored characteristics for specific applications. researchgate.net For example, introducing electron-donating or electron-accepting groups can alter the intramolecular charge transfer properties, leading to materials with strong solvatochromic fluorescence, where the emission color changes with solvent polarity. researchgate.netresearchgate.net These synthetic strategies have produced a wide range of fluorescent dyes with emissions spanning the visible spectrum, from blue to orange. researchgate.net

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

| 2,5-Diphenyloxazole (B146863) (PPO) | 303 | 375 | High | chemicalbook.comsigmaaldrich.com |

| TPO-AP | - | 443 (in solution) | 0.88 | mdpi.comnih.gov |

| AP-TPO | - | 433 (in solution) | 0.82 | mdpi.comnih.gov |

| MDPAPAO | - | Sensitive to solvent polarity | High | researchgate.net |

This table summarizes key photophysical properties of 2,5-diphenyloxazole (PPO), a parent compound, and related derivatives discussed in the text.

Scintillation Materials for Radiation Detection

The oxazole core is a well-established luminophore in the formulation of scintillation materials used for detecting ionizing radiation. chemicalbook.comsigmaaldrich.comosti.gov While 2,5-diphenyloxazole (PPO) is one of the most common and well-studied scintillators, the fundamental properties of the diphenyloxazole structure are central to this application. chemicalbook.comsigmaaldrich.com Scintillators work by absorbing energy from high-energy particles (like beta particles or gamma rays) and re-emitting that energy as flashes of light, which are then detected by a photosensor. osti.gov

These materials are often used as primary dopants in plastic or liquid scintillators. chemicalbook.comosti.gov For example, PPO is frequently dissolved in a polymer matrix like polyvinyltoluene (PVT) or in an organic solvent such as linear alkylbenzene (LAB). osti.govarxiv.org Sometimes, a secondary fluorescent dye, known as a wavelength shifter, is added to shift the emitted light to longer wavelengths that are more efficiently detected by photomultiplier tubes. arxiv.org The high fluorescence efficiency and fast decay time of the diphenyloxazole core are critical for producing a bright and rapid scintillation signal, enabling effective radiation detection and spectroscopy. sigmaaldrich.comosti.gov

Laser Dyes and Tunable Lasers

Organic dyes are the active medium in dye lasers, offering tunability over a wide range of wavelengths. PPO is known to function as a laser dye, typically for generating UV laser light. jonsinger.org

Fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and Stokes shift (the difference between the absorption and emission maxima) are fundamental properties that determine a compound's suitability as a fluorophore or laser dye. researchgate.netnih.gov While extensive photophysical data exists for PPO and other oxazole derivatives, specific, experimentally determined values for the fluorescence quantum yield and Stokes shift of this compound are not provided in the reviewed literature. researchgate.netsci-hub.se The National Institute of Standards and Technology (NIST) database lists the compound and its basic chemical formula but does not include these photophysical properties. nist.gov

Table 1: Basic Identification of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 14224-99-8 |

Data sourced from the NIST Chemistry WebBook. nist.gov

Pulsed nitrogen lasers, which emit in the ultraviolet spectrum (typically at 337.1 nm), are common pumping sources for dye lasers. optica.org Studies have detailed the use of nitrogen lasers to pump PPO solutions to generate nanosecond laser pulses. jonsinger.orgoptica.orgnih.govresearchgate.net However, there are no corresponding studies available in the search results that describe the use of a nitrogen laser to pump this compound for generating laser emission.

Photostability of Laser Dyes

There is no specific information available in scientific literature regarding the photostability of this compound for use as a laser dye. While related compounds such as 2,5-diphenyloxazole (PPO) are known for their applications as scintillators and laser dyes, similar studies detailing the photostability, quantum yield, and lasing efficiency of this compound have not been found.

Photovoltaic Cells and Solar Energy Conversion

Detailed studies concerning the application of this compound in photovoltaic cells and solar energy conversion are not present in the current body of scientific research.

No research data or findings were located that describe a contribution of this compound to improved energy conversion efficiency in photovoltaic devices.

Polymer Science and Advanced Materials

Information regarding the use of this compound in the synthesis of polymers for advanced materials is limited.

No specific studies were found that detail the synthesis of polymers using this compound to create materials with enhanced thermal stability and mechanical strength. Research in this area often focuses on other derivatives, and specific data for the title compound is not available.

Analytical Chemistry Applications

The application of this compound in the field of analytical chemistry is not well-documented in research literature. While the compound is available as an analytical standard, specific applications have not been detailed. adventchembio.comadventchembio.com

No published methods or research findings were identified that utilize this compound for the detection of trace amounts of substances.

Biological Activities and Structure Activity Relationship Sar Studies

Anticancer and Antiproliferative Activities of Oxazole (B20620) Derivatives

The anticancer potential of oxazole derivatives is a primary focus of research, with numerous studies demonstrating their efficacy against various cancer cell lines.

A notable analogue, a 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazole, has shown significant antiproliferative activity. Specifically, compounds where the 5-position is substituted with a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl group exhibited potent cytotoxicity with IC50 values ranging from 0.35 to 4.6 nM and 0.5 to 20.2 nM, respectively, across a panel of cancer cell lines. nih.gov Another derivative, N,5-diphenyloxazole-2-carboxamide, demonstrated high antiproliferative activities against Hela, A549, and HepG2 cancer cell lines, with IC50 values of 0.78, 1.08, and 1.27 μM, respectively. nih.gov

The cytotoxic effects of various oxazole derivatives have been evaluated against a range of human cancer cell lines. For instance, certain 2,4-disubstituted oxazole derivatives have shown promising activity against HepG2 and HeLa cell lines, with IC50 values of 16.65 mM and 56.52 mM, respectively. researchgate.net Similarly, some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, which are structurally related to oxazoles, have displayed significant antiproliferative activity. nih.gov

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | Various | 0.35-4.6 nM |

| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | Various | 0.5–20.2 nM |

| N,5-diphenyloxazole-2-carboxamide | HeLa | 0.78 µM |

| N,5-diphenyloxazole-2-carboxamide | A549 | 1.08 µM |

| N,5-diphenyloxazole-2-carboxamide | HepG2 | 1.27 µM |

| 2,4-disubstituted oxazole derivative (OXD-15) | HepG2 | 16.65 mM |

| 2,4-disubstituted oxazole derivative (OXD-13) | HeLa | 56.52 mM |

The primary mechanism by which many of these oxazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govnih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. nih.gov This disruption leads to an arrest of the cell cycle, typically in the G2/M phase. nih.govnih.gov

For example, a highly active 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazole was found to be a potent inhibitor of tubulin polymerization, with an IC50 value of 0.56 μM, which is twice the potency of the well-known tubulin inhibitor, combretastatin (B1194345) A-4 (CA-4). nih.gov This inhibition of tubulin assembly directly correlates with the observed G2/M cell cycle arrest. nih.gov Further studies have confirmed that these compounds can induce apoptosis following this cell cycle arrest. nih.gov

An important aspect of a potential anticancer agent is its selectivity for cancer cells over healthy, normal cells. Certain oxazole derivatives have demonstrated this desirable characteristic. For instance, N,5-diphenyloxazole-2-carboxamide showed greater selectivity for human cancer cells over normal cells when compared to both ABT751 and colchicine. nih.gov This selectivity is crucial for minimizing the side effects commonly associated with chemotherapy. The apparent in vivo tumor specificity of some compounds can be attributed to preferential uptake by rapidly dividing tumor cells and metabolic processes that may reverse the drug's action in less active normal cells. nih.gov

The structure-activity relationship (SAR) studies of oxazole derivatives have revealed that the nature and position of substituents on the oxazole ring significantly influence their antiproliferative activity. For instance, in a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, the presence of a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl group at the 5-position resulted in the highest potency. nih.gov

The position of a substituent can also have a profound effect. Moving a methoxy (B1213986) group on the 5-phenyl ring from the para- to the meta-position led to a drastic reduction in antiproliferative activity. nih.gov Furthermore, the replacement of a methyl group with a more electron-releasing methoxy group increased the activity on several cancer cell lines. nih.gov These findings highlight the importance of the electronic and steric properties of the substituents in determining the biological activity of these compounds.

Antioxidant Properties of Oxazole Derivatives

In addition to their anticancer properties, various oxazole derivatives have been investigated for their antioxidant potential. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.

The antioxidant activity of these compounds is often evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals.

DPPH Radical Scavenging Assay : The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to assess the free radical scavenging capacity of compounds. mdpi.comresearchgate.net Several novel 2,4-disubstituted oxazole derivatives have demonstrated antioxidant activity in this assay, with IC50 values ranging from 7.38 to 12.47 μM. researchgate.net

Hydroxyl Radical Scavenging Assay : The hydroxyl radical is a highly reactive oxygen species that can cause significant cellular damage. The ability of compounds to scavenge this radical is a key indicator of their antioxidant potential.

Nitric Oxide Radical Scavenging Assay : Nitric oxide is a signaling molecule that can be detrimental at high concentrations. Some oxazole derivatives have been tested for their ability to scavenge nitric oxide radicals. For example, one derivative with a 4-nitro-3-hydroxy phenyl substitution showed 50% free radical scavenging at a concentration of 461.28 mg/ml in a nitric oxide radical scavenging assay. researchgate.net

| Assay | Compound/Derivative | Activity/IC50 Value |

|---|---|---|

| DPPH Radical Scavenging | 2,4-disubstituted oxazoles (4a-y) | 7.38 to 12.47 µM |

| Nitric Oxide Radical Scavenging | OXD-10 (4-nitro-3-hydroxy phenyl substitution) | 50% scavenging at 461.28 mg/ml |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a critical process implicated in cellular damage, arising from the oxidative degradation of lipids by reactive oxygen species. This process can lead to the formation of harmful secondary products and is associated with a variety of diseases. While the antioxidant potential of various heterocyclic compounds has been explored, specific studies detailing the inhibition of lipid peroxidation by 2-Methyl-4,5-diphenyloxazole were not prominently available in the reviewed scientific literature. The general antioxidant activity of related phenolic compounds often correlates with an ability to inhibit lipid peroxidation, but direct experimental evidence for this specific oxazole derivative is not extensively documented.

Effects on Hepatic Cytochrome P450 Enzymes

The cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including therapeutic drugs. nih.gov The interaction of chemical compounds with these enzymes can lead to significant drug-drug interactions, either through inhibition or induction of metabolic pathways. nih.gov An assessment of the available scientific literature did not yield specific studies investigating the effects of this compound on the activity of hepatic cytochrome P450 enzymes. Therefore, its potential to act as a substrate, inhibitor, or inducer of this critical enzyme system remains uncharacterized.

Influence of Electron-Donating Groups on Antioxidant Potential

The antioxidant capacity of aromatic compounds is significantly influenced by their molecular structure, particularly the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies on various phenolic compounds have established that the presence of electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (-OCH3) groups, enhances antioxidant activity. researchgate.net

These groups can donate electrons, which helps to stabilize the phenoxyl radical that forms when the antioxidant scavenges a free radical. researchgate.net This stabilization, often through resonance delocalization of the unpaired electron, makes the compound a more effective hydrogen or electron donor. researchgate.net The antioxidant activity is further dependent on the number and position of these EDGs, with ortho and para positions often being more effective due to their role in stabilizing the radical intermediate. researchgate.net While studies focusing specifically on the this compound scaffold are limited, it is a well-established principle in medicinal chemistry that the introduction of hydroxyl or methoxy groups onto the phenyl rings of the molecule would be expected to increase its antioxidant potential.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The oxazole ring is a structural motif present in numerous compounds that exhibit a wide range of biological activities, including antimicrobial effects. nih.goviajps.comhumanjournals.com Research into various oxazole derivatives has demonstrated their potential as antibacterial and antifungal agents. nih.goviajps.com For instance, studies have shown that certain synthetic oxazoles are active against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov The antimicrobial efficacy is often dependent on the specific substitution patterns on the core oxazole structure. nih.gov While the broader class of oxazole derivatives has shown promise, specific data on the antibacterial, antifungal, or antiviral activities of this compound itself is not detailed in the reviewed literature.

Table 1: Summary of Antimicrobial Activities of Various Oxazole Derivatives

| Compound Class | Activity Observed | Reference |

|---|---|---|

| Substituted Oxa/thiazoles | Antibacterial activity against E. coli. | nih.gov |

| Benzoxazole-5-carboxylates | Antimicrobial activity against S. typhi, E. coli, S. aureus, B. subtilis, C. albicans, and A. niger. | nih.gov |

| 1,3-Oxazole Derivatives | Antibacterial and antifungal activities. | iajps.comresearchgate.net |

Anti-inflammatory and Analgesic Properties

The search for novel anti-inflammatory and analgesic agents is a significant area of pharmaceutical research. Many heterocyclic compounds, such as those containing pyrrole (B145914) or pyrazole (B372694) rings, have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.compensoft.net These agents often function by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the inflammatory cascade. mdpi.comnih.gov However, a review of the scientific literature did not provide specific experimental data on the anti-inflammatory or analgesic properties of this compound or its closely related analogues.

Trypanocidal Activity

Research has identified naturally occurring 2,5-diphenyloxazoles as potent agents against various species of the protozoan parasite Trypanosoma, the causative agent of human African trypanosomiasis (sleeping sickness) and animal trypanosomiasis (Nagana).

Selective Activity Against Trypanosoma Species

Studies on 2,5-diphenyloxazoles isolated from the plant Oxytropis lanata and their synthetic derivatives have demonstrated significant trypanocidal activity. nih.gov The inhibitory potential of these compounds has been evaluated against several Trypanosoma species, including T. brucei brucei, T. b. gambiense, T. b. rhodesiense, T. congolense, and T. evansi. nih.gov

Structure-activity relationship studies revealed that modifications to the oxazole core and the substitution pattern on the phenyl rings are critical for activity. For example, an O-methylated analog of a naturally occurring 2,5-diphenyloxazole (B146863) was found to be non-cytotoxic to mammalian cells while exhibiting selective and potent trypanocidal activity against T. congolense, with a half-maximal inhibitory concentration (IC50) of 0.78 µM. nih.gov In contrast, other modifications, such as replacing the oxazole with a 1,3,4-oxadiazole (B1194373) or shifting to a 2,4-diphenyloxazole (B1329949) scaffold, led to compounds with superior potency but also higher cytotoxicity. nih.gov The presence of di- and trihydroxy groups on the phenyl rings was also found to be associated with trypanocidal activity, with 2-(2′,3′-dihydroxyphenyl)-5-(2″-hydroxyphenyl) oxazole showing the most potent activity against T. congolense in one study, with an IC50 of 1.0 μM. researchgate.net

Table 2: Trypanocidal Activity of Selected 2,5-Diphenyloxazole Derivatives

| Compound | Target Species/Subspecies | IC50 (µM) | Reference |

|---|---|---|---|

| Natural Product 1 | T. brucei brucei, T. b. gambiense, T. b. rhodesiense, T. congolense, T. evansi | 1.1 - 13.5 | nih.gov |

| O-methylated analog of 1 | T. congolense | 0.78 | nih.gov |

Cytotoxicity Considerations

The cytotoxic potential of oxazole derivatives is a significant area of investigation in medicinal chemistry. Studies on various substituted oxazoles have demonstrated that their cytotoxic effects are highly dependent on the nature and position of the substituents on the oxazole core.

For instance, a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives were evaluated for their in vitro anticancer activity against human prostate cancer cell lines. These compounds generally showed stronger cytotoxicity on the androgen-dependent LNCaP cells compared to the androgen-independent PC3 cells. Notably, the meta-substituted derivative, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, exhibited the most potent cytotoxicity on both cell lines, with IC₅₀ values of 0.03 μM on LNCaP and 0.08 μM on PC3 after a five-day exposure nih.gov.

In another study, a series of benzo[d] rsc.orgdrugdesign.orgazoles with benzyl- and allyl-sulfanyl groups at the 2-position were synthesized and tested against six human cancer cell lines. The results indicated that specific compounds had significant inhibitory effects, with one being comparable to the reference drug tamoxifen (B1202) while showing low cytotoxicity against healthy cells nih.govresearchgate.net. Specifically, the inhibitory effect of compound BZM-2 against the PC-3 cell line was 10% greater than the reference drug, and it exhibited a very low inhibitory effect of only 7.7% in non-cancerous FGH cells nih.gov.

Furthermore, research on 2-methyl-4,5-disubstituted oxazoles designed as analogs of combretastatin A-4 (CA-4) revealed potent antiproliferative activity. Compounds with a m-fluoro-p-methoxyphenyl or p-ethoxyphenyl group at the 5-position of the 2-methyloxazole (B1590312) nucleus displayed the greatest activity, with IC₅₀ values in the nanomolar range, similar to CA-4 nih.gov. The cytotoxicity of 2,5-diphenyloxazole analogs has also been evaluated against human foreskin fibroblasts (HFFs) to assess their potential as antimalarial agents, highlighting the importance of evaluating toxicity in human cells nih.gov.

The cytotoxicity of azole derivatives can also be influenced by the length of carbon chains and the presence of specific functional groups. For example, in a study of imidazole (B134444) derivatives, the cytotoxic effect increased with the length of the carbon chain waocp.com. The addition of a methyl group to the imidazole ring also significantly increased cytotoxicity waocp.com.

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.03 | nih.gov |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 | 0.08 | nih.gov |

| BZM-2 | PC3 | 34.79 ± 0.13 | nih.gov |